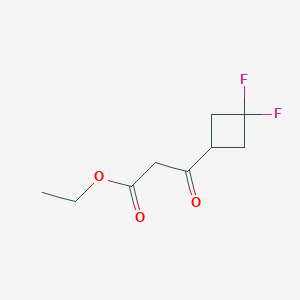

Ethyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate

Cat. No. B8715408

M. Wt: 206.19 g/mol

InChI Key: VYLFLRGBHDAMOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07652057B2

Procedure details

Zinc metal (0.558 g, 10 micron dust, 8.5 mmol) was stirred in THF (2.5 ml) and methane sulphonic acid (0.04 mmol) was added and refluxed at 76° C. for 10 minutes. To this was added 3,3-difluoro-cyclobutanecarbonitrile (500 mg, 4.3 mmol, prepared according to Elend et al. Synth Comm, 2005, 35, 657) and the reaction mixture was heated for a further 10 minutes. Ethyl bromoacetate (0.751 ml, 6.8 mmol) dissolved in THF (0.5 mL) was then injected over a 2 hour period with the aid of a syringe pump and after the addition the mixture was stirred for a further 30 minutes. Aqueous HCl (3 ml of 3 M solution) was added drop-wise at 0° C. and the reaction mixture was then stirred for 17 hours between 0 and 20° C. The reaction mixture was analyzed by MS and TLC which showed the formation of the product and the consumption of the starting material and the reaction was worked up with (2×20 ml) water and (2×20 ml) ethyl acetate, the organic portion was then dried (Na2SO4) and reduced in vacuo. The product was isolated and purified using flash chromatography (AcOEt 7:93 heptane) and 3-(3,3-difluoro-cyclobutyl)-3-oxo-propionic acid ethyl ester (599 mg, 68% yield) was obtained as a colourless liquid. MS (ESI+): 207.1 ([M+H]+).

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1([F:8])[CH2:5][CH:4]([C:6]#N)[CH2:3]1.Br[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12].Cl.C1C[O:20]CC1>[Zn].CS(O)(=O)=O>[CH2:14]([O:13][C:11](=[O:12])[CH2:10][C:6]([CH:4]1[CH2:5][C:2]([F:8])([F:1])[CH2:3]1)=[O:20])[CH3:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1(CC(C1)C#N)F

|

Step Two

|

Name

|

|

|

Quantity

|

0.751 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCC(=O)OCC

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0.04 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

CS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

76 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred for a further 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated for a further 10 minutes

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pump and after the addition the mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was then stirred for 17 hours between 0 and 20° C

|

|

Duration

|

17 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the consumption of the starting material

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic portion was then dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(CC(=O)C1CC(C1)(F)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 599 mg | |

| YIELD: PERCENTYIELD | 68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |